1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol
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Overview
Description
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol is an organic compound with the molecular formula C22H24N2O It is a derivative of naphthol and piperazine, featuring a benzyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and benzylpiperazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its piperazine moiety is known to interact with various neurotransmitter receptors.
Materials Science: The compound’s optical properties make it a candidate for use in non-linear optical materials and electro-optic devices.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter receptors, such as serotonin and dopamine receptors, through its piperazine ring. This interaction can influence neurotransmission and potentially alleviate symptoms of neurological disorders. The compound’s naphthol moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol can be compared with similar compounds, such as:
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol: This compound has a methyl group instead of a benzyl group, which may affect its pharmacological properties and binding affinity.
1-[(4-Phenylpiperazin-1-yl)methyl]naphthalen-2-ol: The presence of a phenyl group can influence the compound’s interactions with biological targets and its overall chemical reactivity.
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-1-ol: The position of the hydroxyl group on the naphthalene ring can alter the compound’s chemical and biological properties
Properties
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22-11-10-19-8-4-5-9-20(19)21(22)17-24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-11,25H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFJSWONDTTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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